molecular formula C27H26N2O4 B2803019 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate CAS No. 326017-80-5

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate

Cat. No. B2803019
CAS RN: 326017-80-5
M. Wt: 442.515
InChI Key: ZDFQCOULDPKYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate is a useful research compound. Its molecular formula is C27H26N2O4 and its molecular weight is 442.515. The purity is usually 95%.
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Scientific Research Applications

Photopolymerization Initiating Performance and Migration Stability

The compound 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate has been investigated for its photopolymerization initiating performance. Research conducted by Yang et al. (2018) involved the design and synthesis of acrylated naphthalimide one-component visible light initiators, including the mentioned compound. The study confirmed the structures through HR-MS, 1 H NMR, and 13 C NMR, and explored photochemical mechanisms via cyclic voltammetry (CV), density functional theory (DFT) calculation, and electron paramagnetic resonance (EPR) spectroscopy. Both initiators exhibited good photopolymerization initiating performance and high migration stability in their initiated cured films, as investigated by real-time FT-IR spectroscopy and UV-visible spectrometer (Yang et al., 2018).

FRET Probe for Ratiometric Detection of Cr3+ Ion in Living Cells

Adhikari et al. (2019) developed a rhodamine B based probe that detects Cr3+ ion by fluorescence resonance energy transfer (FRET) process in aqueous buffered acetonitrile media. This probe, conjugated with 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)acetaldehyde, provides ratiometric fluorescence and colorimetric change, facilitating the detection of Cr3+ ions with high sensitivity and specificity. It also efficiently images intracellular Cr3+ in various live cells, supported by 1H NMR titration and DFT studies (Adhikari et al., 2019).

Fluorophore for ZnO Nanoparticles Detection

Bekere et al. (2013) identified 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid, a derivative of the compound , as a sensitive molecular probe for ZnO nanoparticles. This study explored one- and two-photon absorption properties, revealing unique fluorescence features upon interaction with ZnO surfaces, which includes considerable changes in fluorescence patterns. The interaction is characterized by bathochromic shifts of both absorption and fluorescence and dual fluorescence, attributing the compound's sensitivity towards ZnO nanoparticles (Bekere et al., 2013).

properties

IUPAC Name

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-18-8-3-4-9-19(18)27(32)33-17-16-29-25(30)21-11-7-10-20-23(28-14-5-2-6-15-28)13-12-22(24(20)21)26(29)31/h3-4,7-13H,2,5-6,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFQCOULDPKYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCCCC5)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate

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